- Preparation of α-cyano-β-oxo-N-phenylbenzenepropanamides as anthelmintics, United States, , ,
Cas no 96784-54-2 (3-Methyl-4-nitrobenzonitrile)
3-Methyl-4-nitrobenzonitrile structure
3-Methyl-4-nitrobenzonitrile Properties
Names and Identifiers
-
- 3-Methyl-4-nitrobenzonitrile
- 4-Nitro-m-tolunitrile
- Benzonitrile, 3-methyl-4-nitro-
- 3-Methyl-4-nitro-benzonitrile
- IHVNKSXTJZNBQA-UHFFFAOYSA-N
- 3-methyl-4-nitrobenzenecarbonitrile
- 5-Cyano-2-nitrotoluene
- 4-Cyano-2-methylnitrobenzene
- IHVNKSXTJZNBQA-UHFFFAOYSA-
- SBB058367
- 6780AC
- ST50406845
- ST24042322
- 3-Methyl-4-nitrobenzonitrile (ACI)
- m-Tolunitrile, 4-nitro- (6CI)
- 4-Nitro-3-methylbenzonitrile
- DTXSID70384248
- DS-10913
- MFCD00017615
- TD1024
- DTXCID90335272
- SCHEMBL1026558
- AKOS006229595
- 96784-54-2
- EN300-160573
- CS-0040051
- AC-26101
- DB-057647
- SY100991
- +Expand
-
- MFCD00017615
- IHVNKSXTJZNBQA-UHFFFAOYSA-N
- 1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3
- N#CC1C=C(C)C([N+](=O)[O-])=CC=1
- 2443778
Computed Properties
- 162.04300
- 0
- 3
- 0
- 162.043
- 12
- 225
- 0
- 0
- 0
- 0
- 0
- 1
- 2.6
- nothing
- 0
- 69.6
Experimental Properties
- 2.29808
- 69.61000
- 1.568
- Insoluble in water
- 322.2±30.0 °C at 760 mmHg
- 80-81 ºC
- 148.6±24.6 °C
- Very slightly soluble (0.31 g/l) (25 º C),
- Light yellow crystalline powder
- Insoluble in water
- 1.26±0.1 g/cm3 (20 ºC 760 Torr),
3-Methyl-4-nitrobenzonitrile Security Information
- 6.1
- S26-S36/37/39-S45
- III
- R20/21/22
- T
- 3439
- Toxic
-
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Room temperature storage
- III
- 20/21/22-36/37/38
- warning
- 6.1
3-Methyl-4-nitrobenzonitrile Customs Data
- 2926909090
-
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Methyl-4-nitrobenzonitrile Price
3-Methyl-4-nitrobenzonitrile Synthesis
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene ; 5 - 6 h, rt → reflux
Reference
- Novel commercial scale synthetic approach for 5-cyanoindole: a potential intermediate for vilazodone hydrochloride, an antidepressant drugAsian Journal of Chemistry, 2020, 32(10), 2460-2462,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Silver acetate , Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, 80 °C
Reference
- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrileOrganic & Biomolecular Chemistry, 2014, 12(45), 9109-9112,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 24 h, reflux
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Dihydrobenzofuran derivatives as insecticidal compounds and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid ; overnight, 55 °C; 55 °C → rt
1.2 Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Reference
- Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective ImagingChemistry - A European Journal, 2016, 22(18), 6361-6367,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Reference
- Grignard reagents selective attack to nitroarenic function in the presence of other electrophilic groupsTetrahedron Letters, 1985, 26(1), 115-18,
Synthetic Circuit 7
Reaction Conditions
Reference
- Use of Conformationally Restricted Benzamidines as Arginine Surrogates in the Design of Platelet GPIIb-IIIa Receptor AntagonistsJournal of Medicinal Chemistry, 1997, 40(18), 2843-2857,
Synthetic Circuit 8
Reaction Conditions
Reference
- Preparation of 5,6-bicyclic glycoprotein IIb-IIIa receptor antagonists useful for the inhibition of blood platelet aggregation, European Patent Organization, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- Synthesis and biological activity of a series of diaryl-substituted α-cyano-β-hydroxypropenamides, a new class of anthelmintic agentsJournal of Medicinal Chemistry, 1991, 34(11), 3295-301,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Nitric acid ; < 10 °C; 1 h, < 10 °C → rt
Reference
- Nitration of m-tolunitrile and identification of the productsJingxi Huagong, 2005, 22(9), 699-701,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Ozone , Nitrogen dioxide Solvents: Acetonitrile ; 3 h, -10 °C
Reference
- Nitration of moderately deactivated arenes with nitrogen dioxide and molecular oxygen under neutral conditions. Zeolite-induced enhancement of regioselectivity and reversal of isomer ratiosOrganic & Biomolecular Chemistry, 2003, 1(13), 2326-2335,
3-Methyl-4-nitrobenzonitrile Raw materials
3-Methyl-4-nitrobenzonitrile Preparation Products
3-Methyl-4-nitrobenzonitrile Related Literature
-
1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940
-
Xinhua Peng,Naoyuki Fukui,Masayuki Mizuta,Hitomi Suzuki Org. Biomol. Chem. 2003 1 2326
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:96784-54-2)3-Methyl-4-nitrobenzonitrile
99%
25g
190.0